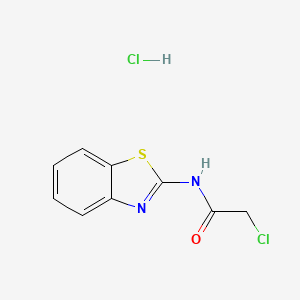

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Description

N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide hydrochloride (CAS: 205501-48-0) is a benzothiazole-derived compound with a chloroacetamide moiety. Its molecular formula is C₉H₈Cl₂N₂OS, and it is synthesized via the reaction of substituted benzothiazol-2-amine with chloroacetyl chloride, followed by hydrochloride salt formation . The compound’s structure features a benzothiazole ring (a bicyclic system with sulfur and nitrogen) linked to a chloroacetamide group, which is critical for its reactivity and biological interactions. The hydrochloride salt enhances solubility, making it more suitable for pharmacological applications .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLNKIFVGQZLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They act as important scaffolds and have played a significant role in the field of medicinal chemistry .

The exact mechanism of action can vary depending on the specific benzothiazole derivative and its molecular structure. Some benzothiazole derivatives have been found to exhibit promising activity against certain bacterial strains, such as Staphylococcus aureus .

The pharmacokinetics of benzothiazole derivatives can also vary widely depending on the specific compound. Some factors that can influence the pharmacokinetics include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase. This can lead to improved cognitive function and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The compound also affects cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, survival, and differentiation. Furthermore, this compound has been found to influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity and increasing acetylcholine levels. Additionally, this compound interacts with protein kinases and phosphatases, leading to the modulation of their activity and subsequent changes in cell signaling pathways. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes. These molecular interactions contribute to the overall effects of this compound on cellular function and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its potency and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases by increasing acetylcholine levels. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction. Therefore, it is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of more water-soluble conjugates that can be excreted in the urine. The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which play essential roles in the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms involving specific transporters, such as organic anion transporters and organic cation transporters. Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues, such as the brain, liver, and kidneys, are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells. In the cytoplasm, this compound interacts with various enzymes and proteins involved in metabolic processes and cell signaling pathways. In the nucleus, this compound can bind to transcription factors and other nuclear proteins, thereby influencing gene expression and cellular responses. The subcellular localization of this compound is also regulated by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesis, and applications based on diverse sources of information.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClN₃S

- Molecular Weight : Approximately 263.14 g/mol

- Structure : The compound features a benzothiazole moiety, which is a bicyclic structure containing both a benzene ring and a thiazole ring.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that:

- Gram-positive Bacteria : It demonstrates strong bactericidal properties against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness.

- Gram-negative Bacteria : Some derivatives also show activity against Gram-negative species, though the extent varies depending on the specific structural modifications made to the compound.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Strong |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Weak |

Antifungal and Antitumor Activities

While the primary focus has been on antibacterial properties, preliminary studies suggest potential antifungal and antitumor activities:

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, though more extensive research is needed to confirm these effects.

- Antitumor Activity : Research indicates that certain modifications to the benzothiazole structure can enhance antitumor activity. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been tested against various cancer cell lines, showing promising results.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed that:

- The chloroacetamide group facilitates nucleophilic substitution reactions, allowing for interactions with bacterial enzymes or cellular components.

- Molecular docking simulations suggest that structural modifications can enhance binding affinities to bacterial targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : Benzothiazole derivatives and chloroacetyl chloride are commonly used.

- Solvents : Dimethylformamide (DMF) is often employed to improve yields under milder conditions.

- Reaction Conditions : The reaction generally takes place under reflux conditions to ensure complete conversion.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Source:

- Antitumor Evaluation : Another investigation highlighted the antitumor potential of related benzothiazole compounds, showing significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

-

Molecular Interaction Studies : Research involving molecular docking simulations indicated that specific structural modifications could enhance binding efficacy and biological activity against bacterial targets.

- Source:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been primarily recognized for its antibacterial properties. Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

Antiproliferative Effects

A series of derivatives based on this compound have been evaluated for their antiproliferative activities against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). Among these, certain compounds demonstrated notable pro-apoptotic effects, particularly against the MCF-7 cell line .

| Compound | Cancer Cell Line | Inhibitory Effect |

|---|---|---|

| Derivative A | HepG2 | High |

| Derivative B | MCF-7 | Moderate |

| Derivative C | MCF-7 | Significant |

Mechanism of Action

The mechanism of action for this compound involves nucleophilic substitution reactions facilitated by the chloroacetamide group. This allows for the formation of various derivatives through reactions with amines or thiols . Ongoing studies are focused on elucidating the specific interactions between these compounds and bacterial targets using molecular docking simulations.

Material Science

Optical Materials

In material science, derivatives of this compound have been explored as optical materials. Structural studies utilizing techniques such as single-crystal X-ray diffraction have revealed insights into their crystalline properties and potential applications in photonic devices .

Table: Structural Features of Benzothiazole Derivatives

| Compound Name | Structural Features | Application |

|---|---|---|

| Hydrazonylsulfones | Optical properties | Photonic devices |

| Benzothiazole derivatives | Crystalline structure | Optical materials |

Green Chemistry

Eco-Friendly Synthesis

The synthesis of this compound has been approached using green chemistry principles. Utilizing eco-friendly solvents and catalysts has been emphasized to reduce environmental impact while maintaining high yields . For example, the use of thiamine hydrochloride as a catalyst in synthetic processes exemplifies this trend.

Future Directions

Research is ongoing to enhance the synthesis processes of benzothiazole derivatives and explore their biological activities further. The development of new synthetic methodologies that are environmentally friendly will likely expand the applications of this compound in various fields.

Comparison with Similar Compounds

Structural Modifications and Substituents

The following table highlights key structural analogs and their variations:

Key Observations :

- Benzothiazole vs. Thiazole : The benzothiazole ring (as in the parent compound) provides greater aromaticity and lipophilicity compared to simpler thiazole rings (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . This enhances membrane permeability in biological systems.

- Chloro Substituent : The chloro group in this compound increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., with piperazine in BZ-IV) . Its absence in N-(1,3-benzothiazol-2-yl)acetamide reduces reactivity .

- Salt Forms : The hydrochloride salt improves aqueous solubility compared to neutral analogs, critical for drug formulation .

Physicochemical Properties

Notes:

Preparation Methods

Synthesis of 2-Amino-1,3-benzothiazole (Key Starting Material)

The synthesis begins with the preparation of 2-amino-1,3-benzothiazole, which is a crucial precursor. It is typically prepared by the reaction of substituted anilines with ammonium thiocyanate in acidic ethanol, followed by bromination in glacial acetic acid and basification with ammonia to precipitate the product. The crude product is then recrystallized from ethanol to obtain pure 2-amino-1,3-benzothiazole.

Formation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

The key step involves the acylation of 2-amino-1,3-benzothiazole with chloroacetyl chloride. The typical procedure is as follows:

- Dissolve 2-amino-1,3-benzothiazole (1 molar equivalent) in dry benzene.

- Add potassium carbonate (1.5 molar equivalents) as a base.

- Add chloroacetyl chloride (1.5 molar equivalents) dropwise at 0°C (ice-cold conditions) to control the reaction rate and minimize side reactions.

- Stir the reaction mixture for approximately 6 hours, monitoring the progress via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

- After completion, cool the reaction mixture with ice-cold water, filter the precipitate, wash with cold water, and dry.

- Recrystallize the crude product from ethanol to obtain pure N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Alternative Amidation Using DBU Catalyst

An alternative and facile amidation method employs 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a one-pot reaction:

- Dissolve 2-aminobenzothiazole in tetrahydrofuran (THF).

- Add DBU in a molar ratio optimized to 1:5 (DBU: amine) at low temperature (below 5°C).

- Add chloroacetyl chloride dropwise under stirring, maintaining the temperature to avoid exothermic reactions.

- Stir the mixture at room temperature for 3 to 6 hours.

- Monitor reaction progress by TLC (hexane:ethyl acetate 7:3).

- Upon completion, pour the reaction mixture into cold water to precipitate the product.

- Filter, wash, dry, and recrystallize from ethanol to yield the target compound as a solid powder with high purity and yield (typically 75-95%).

Preparation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Hydrochloride

The hydrochloride salt is generally prepared by treating the free base N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt. This step enhances the compound’s solubility and stability, making it suitable for pharmaceutical applications. Although detailed procedural data specific to this salt formation is less frequently reported, standard salt formation protocols apply.

Comparative Analysis of Preparation Methods

Summary Table of Key Spectroscopic Data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

Q & A

Basic: What is the standard synthetic route for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride?

The synthesis typically involves a nucleophilic substitution reaction between 2-aminobenzothiazole and chloroacetyl chloride. A common procedure includes:

- Dissolving 2-aminobenzothiazole in dimethylformamide (DMF) with potassium carbonate as a base.

- Adding chloroacetyl chloride dropwise at 0°C to control exothermicity.

- Stirring at room temperature for 6–8 hours.

- Quenching the reaction in ice water, followed by extraction with acetooxyethane and purification via recrystallization (ethanol/water) .

- The hydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction progress is monitored using thin-layer chromatography (TLC) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

- Temperature control : Initial cooling (0°C) minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride), while prolonged room-temperature stirring ensures complete amide bond formation .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of 2-aminobenzothiazole, whereas dichloromethane may reduce byproduct formation in acid-sensitive reactions .

- Catalyst/base choice : Potassium carbonate is preferred over triethylamine for its dual role as a base and desiccant, improving reaction efficiency .

- Purification : Recrystallization from ethanol/water (80:20) yields >90% purity, confirmed by HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the amide bond and benzothiazole ring structure. A singlet at δ 4.2 ppm (CHCl) and aromatic protons at δ 7.2–8.1 ppm are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities (e.g., unreacted 2-aminobenzothiazole) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm (C=O stretch) and 1540 cm (C-N stretch) validate the acetamide moiety .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

- Tautomerism : The benzothiazole ring’s thione-thiol tautomerism can alter spectral profiles. Use DMSO-d as a solvent to stabilize the thione form .

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when NMR/IR data are ambiguous .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClNOS·HCl) and rules out isomeric byproducts .

Basic: What biological activities are associated with benzothiazole derivatives like this compound?

Benzothiazoles exhibit broad bioactivity, including:

- Antimicrobial : Structural analogs inhibit bacterial growth by targeting DNA gyrase .

- Anticancer : Chloroacetamide derivatives induce apoptosis in cancer cells via ROS generation .

- Enzyme inhibition : The acetamide group chelates metal ions in enzymes (e.g., carbonic anhydrase), modulating activity .

Note: Specific data for this compound are limited; in vitro assays (e.g., MTT for cytotoxicity) are recommended to validate activity .

Advanced: How to design a study evaluating its pharmacokinetic (PK) properties?

Methodology includes:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt forms (hydrochloride) to improve aqueous solubility for in vivo studies .

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation pathways .

- Plasma protein binding : Equilibrium dialysis assesses binding affinity, critical for dosing calculations .

- Structural analogs : Compare PK profiles with related compounds (e.g., N-(4-chloro-benzothiazol-2-yl) analogs) to establish SAR .

Basic: What are the stability considerations for long-term storage?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the chloroacetamide group .

- Light sensitivity : Amber vials protect against UV-induced degradation of the benzothiazole ring .

- Humidity : Desiccants (e.g., silica gel) prevent deliquescence of the hydrochloride salt .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Approaches include:

- Substituent variation : Synthesize analogs with modified benzothiazole substituents (e.g., 6-methyl or 4-fluoro) to assess impact on bioactivity .

- Molecular docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinity .

- Pharmacophore mapping : Identify critical moieties (e.g., chloroacetamide) using Schrödinger’s Phase module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.